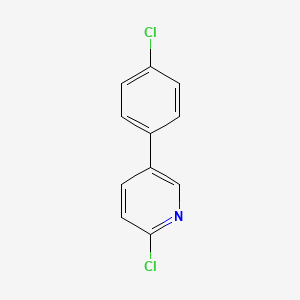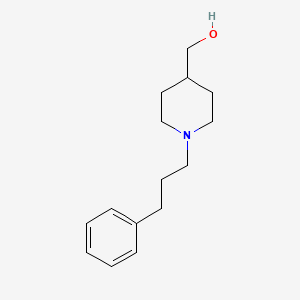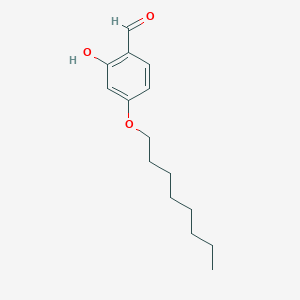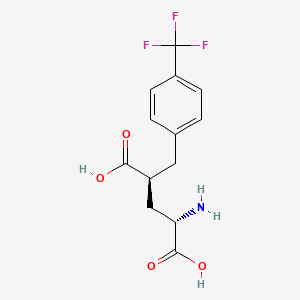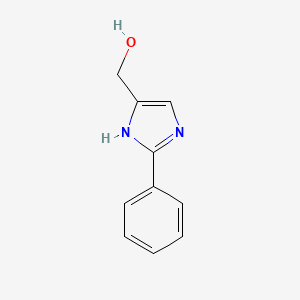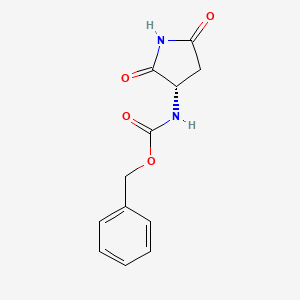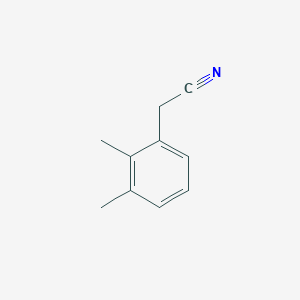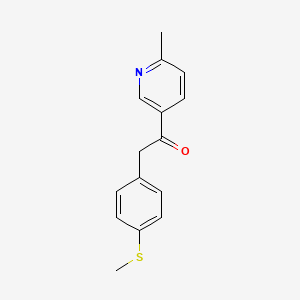
2-(Chloromethyl)-4-methyl-1,3-thiazole
説明
2-(Chloromethyl)-4-methyl-1,3-thiazole (CMMT) is an organic compound with a wide range of applications in the scientific research field. It is a versatile compound, with a wide range of applications in various areas of science and technology. CMMT is a chlorinated derivative of thiazole, and is used in a variety of synthetic processes, including the synthesis of pharmaceuticals, agricultural chemicals, and other organic compounds. It is also used in the synthesis of heterocyclic compounds, such as thiazolidinones and thiophenes.
科学的研究の応用
Synthesis of Heterocyclic Compounds
2-(Chloromethyl)-4-methyl-1,3-thiazole has been utilized in the synthesis of various heterocyclic compounds. For instance, it is involved in the production of chlormethyl-substituted heterocycles from methyl chlorotetrolate, which leads to the formation of compounds like pyrimidin-4-ones and 1,3-thiazines. These compounds are essential in the synthesis of uracils, thiazine diones, and thiazinones (Janietz, Goldmann, & Rudorf, 1988).
Antitumor and Antifilarial Agents
This compound serves as a starting material in synthesizing potential antitumor and antifilarial agents. Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, derived from 2-amino-4-(chloromethyl)thiazole, has shown significant in vivo antifilarial activity and in vitro antitumor properties (Kumar et al., 1993).
Molecular Structure Studies
The compound has been used in molecular structure studies, such as the synthesis and analysis of 4-chloromethyl-3-anilino-2-(4-methyl-benzoylimido)thiazole. This research helps in understanding the molecular formations and potential applications of such thiazole derivatives (Liu et al., 2008).
Corrosion Inhibition
In the field of materials science, derivatives of this compound, like 2-amino-4-methyl-thiazole, have been studied as corrosion inhibitors for metals. Their effectiveness in protecting metals like mild steel in corrosive environments highlights their potential in industrial applications (Yüce et al., 2014).
Pharmaceutical Research
This chemical is also important in pharmaceutical research, particularly in the synthesis of novel compounds with potential medicinal properties. For example, it's been used in creating thiazole derivatives for evaluating antibacterial activity, showcasing its significance in drug development and microbial studies (Zhu & Shi, 2008).
Chemical Properties and Synthesis Techniques
There is also extensive research on the physical and chemical properties, purification techniques, and synthesis routes of 2-chloro-5-chloromethyl-1,3-thiazole, which is closely related to this compound. Such research is crucial for understanding its practical applications and market prospects (Huang, 2010).
作用機序
Target of Action
Chloromethyl groups in other compounds have been shown to interact with various biological targets
Mode of Action
Chloromethyl groups in other compounds have been shown to interact with their targets through various mechanisms . More research is needed to elucidate the specific interactions of 2-(Chloromethyl)-4-methyl-1,3-thiazole with its targets.
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways
Pharmacokinetics
Two-compartment pharmacokinetic models have been used to study similar compounds . More research is needed to understand the pharmacokinetics of this compound.
Result of Action
Chloromethyl groups in other compounds have been shown to have various effects at the molecular and cellular levels
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds . More research is needed to understand how environmental factors influence this compound.
生化学分析
Biochemical Properties
2-(Chloromethyl)-4-methyl-1,3-thiazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. It interacts with enzymes such as glutathione S-transferase, which catalyzes the conjugation of glutathione to the chloromethyl group of the compound. This interaction can lead to the formation of glutathione conjugates, which are important for detoxification processes . Additionally, this compound can interact with proteins containing cysteine residues, leading to the formation of thioether bonds.
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress by generating reactive oxygen species (ROS), which can affect cell signaling pathways such as the MAPK and NF-κB pathways . This oxidative stress can also lead to changes in gene expression, promoting the expression of genes involved in antioxidant defense mechanisms. Furthermore, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. The chloromethyl group of the compound is highly reactive and can alkylate nucleophilic sites on proteins, enzymes, and DNA. This alkylation can result in enzyme inhibition or activation, depending on the specific target. For example, the compound can inhibit enzymes involved in DNA replication and repair, leading to DNA damage and cell cycle arrest . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and moisture . Long-term exposure to this compound can lead to cumulative effects on cellular function, including persistent oxidative stress and DNA damage. In vitro and in vivo studies have shown that prolonged exposure to the compound can result in chronic cellular dysfunction and increased susceptibility to apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity. Studies in animal models have shown that high doses of this compound can cause liver and kidney damage, as well as hematological abnormalities . Threshold effects have been observed, where a certain dosage level must be reached before toxic effects become apparent. Additionally, chronic exposure to high doses can result in long-term adverse effects on organ function and overall health.
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I metabolism, the compound undergoes oxidation, reduction, and hydrolysis reactions catalyzed by enzymes such as cytochrome P450 . These reactions introduce hydrophilic groups to the compound, making it more soluble and easier to excrete. In phase II metabolism, this compound conjugates with glutathione, glucuronic acid, or sulfate, further enhancing its solubility and facilitating its excretion from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of this compound within tissues depends on factors such as blood flow, tissue permeability, and the presence of specific transporters. The compound can also be transported across cell membranes by efflux transporters, which help regulate its intracellular concentration.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its effects. For example, the compound can accumulate in the nucleus and interact with DNA, leading to DNA damage and modulation of gene expression. In the mitochondria, this compound can disrupt mitochondrial function and induce apoptosis.
特性
IUPAC Name |
2-(chloromethyl)-4-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS/c1-4-3-8-5(2-6)7-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIQIVZFDMPNNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460784 | |
| Record name | 2-(chloromethyl)-4-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50398-72-6 | |
| Record name | 2-(chloromethyl)-4-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-4-methyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



